4-Methyl-6-nitro-1,3-benzothiazol-2-amine
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Overview
Description
The compound 4-Methyl-6-nitro-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of a nitro group and an amine group on the benzothiazole core structure suggests that this compound could exhibit interesting chemical and biological properties, potentially useful in various applications such as materials science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of related benzothiazole derivatives has been reported in several studies. For instance, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines from diamino-nitrothioacrylamides has been described, with a spontaneous isomerization to benzothiazoles under certain conditions . Another study reports the synthesis of 1-methyl-7-nitrobenzotriazole from 2-amino-6-nitro-N-methylaniline, which is structurally similar to the compound of interest . Additionally, a one-pot synthesis of N-methyl-3-nitro-4H-pyrimido[2,1-b][1,3]benzothiazole-2-amine derivatives using FeF3 as a catalyst has been achieved, demonstrating the potential for efficient synthetic routes for such compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex, and X-ray crystallography has been used to establish the structures of some derivatives . The presence of substituents such as nitro and amine groups can influence the electronic properties and conformation of the molecules, which can be studied using NMR and X-ray methods .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of an intermediate 3-imino-2-nitroprop-2-enamidine, which can further react with nucleophiles to yield amidine derivatives . The reactivity of the nitro group and the amine functionality in these compounds can lead to a range of chemical transformations, including annulation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of a nitro group can introduce electron-withdrawing effects, while the amine group can participate in hydrogen bonding, affecting the compound's solubility, melting point, and reactivity . The synthesis and characterization of metal complexes with benzothiazol-2-yl-(4-chloro-benzylidene)-amine have been explored, indicating the ligand properties of such compounds .
Scientific Research Applications
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Antioxidant Activity
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Antimicrobial Activity
- Application : Benzothiazole derivatives have shown significant antimicrobial activity .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These compounds have shown significant antimicrobial activity against various microbial strains .
Safety And Hazards
Future Directions
The synthesis of heterocycle-incorporated azo dye derivatives, such as “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, is of significant interest in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .
properties
IUPAC Name |
4-methyl-6-nitro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSSHSODSGGVBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-nitro-benzothiazol-2-ylamine |
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